molecular formula C17H20N4O4 B2925009 (E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306302-47-6

(E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2925009
CAS No.: 306302-47-6
M. Wt: 344.371
InChI Key: HLVXDTRRGSUWNQ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative supplied For Research Use Only. Not for diagnostic, therapeutic, or personal use. This compound is of significant interest in medicinal chemistry research, particularly for its potential antimicrobial and anticancer applications. Structurally related 3-cyclopropyl-1H-pyrazole-5-amine derivatives have demonstrated potent in vitro antibacterial activity against standard strains of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as antifungal activities against strains including Aspergillus flavus and Fusarium verticillioides . The core structure of pyrazole-based carbohydrazides is also investigated for its anticancer properties. Molecular docking studies on analogous compounds suggest a mechanism that may involve the effective binding to and inhibition of specific target proteins involved in cancer cell proliferation . The synthesis of this compound typically involves the formation of a pyrazole carboxylic acid hydrazide intermediate, followed by a Schiff base condensation with the appropriate substituted benzaldehyde to form the final (E)-benzylidene hydrazone product . Researchers can utilize this chemical as a key intermediate for further cyclization reactions to create more complex heterocyclic systems or as a standard for comparative biological activity studies . The 2,4,5-trimethoxybenzylidene moiety is a notable feature that may influence the compound's binding affinity and biological profile. Handle with care and refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-14-8-16(25-3)15(24-2)6-11(14)9-18-21-17(22)13-7-12(19-20-13)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVXDTRRGSUWNQ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=NNC(=C2)C3CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 306302-47-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17H20N4O4
  • Molar Mass : 344.37 g/mol
  • Structure : The compound features a pyrazole ring substituted with a cyclopropyl group and a trimethoxybenzylidene moiety, which is indicative of its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with cyclopropyl hydrazine in the presence of appropriate solvents and catalysts. The reaction conditions are critical for optimizing yield and purity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)Reference
Compound ALung Carcinoma8.74
Compound BLiver Carcinoma5.35
This compoundTBDTBDTBD

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.

Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Preliminary results indicated that the compound exhibits selective cytotoxicity against certain carcinoma lines while sparing normal cells.

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of pyrazole derivatives resulted in significant neuroprotection against chemically induced neurodegeneration. The exact role of this compound remains to be elucidated but suggests promise for further research.

Scientific Research Applications

This compound and similar pyrazole derivatives have exhibited significant anticancer properties. The molecular formula of the compound is C17H20N4O4, and its molar mass is 344.37 g/mol.

(E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide and its potential biological activities

CompoundCell Line TestedIC50 (μM)Reference
Compound ALung Carcinoma8.74
Compound BLiver Carcinoma5.35
This compoundTo be determinedTBDTBD

The potential mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : Disrupting cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.

Case Studies

  • Anticancer Evaluation : An evaluation of the compound's cytotoxic effects on various cancer cell lines using the MTT assay showed selective cytotoxicity against certain carcinoma lines while sparing normal cells.
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that pyrazole derivatives could provide neuroprotection against chemically induced neurodegeneration, suggesting promise for further research.

Related Research

Cyclopropyl-containing diaryl-pyrazole-3-carboxamides have been investigated for their chemical and biological properties related to cannabinoid type 1 receptors . One such analogue, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, demonstrated a favorable pharmacological profile and efficacy in reducing serum lipid parameters in metabolic syndrome in comparison to clinical references .

Disclaimer

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The target compound’s analogs differ primarily in substituents on the pyrazole ring and the benzylidene moiety. Key structural distinctions include:

Compound Name Pyrazole Substituent Benzylidene Substituents Molecular Weight Key Features Reference
Target compound Cyclopropyl 2,4,5-Trimethoxy 300.32 High lipophilicity, methoxy-rich
(E)-3-(4-Methoxyphenyl)-N'-(2,4,5-trimethoxy) analog 4-Methoxyphenyl 2,4,5-Trimethoxy 365.34 Enhanced π-π interactions
(E)-3-cyclopropyl-N'-(2-hydroxybenzylidene) Cyclopropyl 2-Hydroxy 314.35 Hydrogen-bonding capability
(E)-3-cyclopropyl-N'-(3-ethoxy-2-hydroxybenzylidene) Cyclopropyl 3-Ethoxy, 2-Hydroxy 314.35 Mixed polar/nonpolar interactions
(E)-N'-(4-methoxybenzylidene)-3-(3-nitrophenyl) 3-Nitrophenyl 4-Methoxy 365.34 Electron-withdrawing nitro group

Key Observations :

  • Lipophilicity : The target compound’s cyclopropyl group and three methoxy substituents contribute to higher lipophilicity compared to hydroxyl- or ethoxy-containing analogs (e.g., ).
  • Electronic Effects : Electron-donating methoxy groups (target compound) enhance stability, whereas nitro groups () increase reactivity.
  • Steric Effects : Bulky substituents like cyclopropyl may influence binding affinity in biological targets.
Spectroscopic Characterization
  • FT-IR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) confirm hydrazide formation .
  • NMR : Aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm are consistent across analogs .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • The target compound’s methoxy groups improve aqueous solubility compared to nitro-substituted derivatives ().
  • Ethoxy groups () introduce steric hindrance, reducing crystallization efficiency .

Commercial and Research Relevance

Several analogs, including the target compound, are commercially available (e.g., Vitas-M Lab, ; LEAP CHEM, ), highlighting their utility in drug discovery pipelines. Computational studies (DFT, molecular docking) predict the target compound’s superior binding to kinase targets compared to dichlorophenyl derivatives ().

Q & A

Q. What are the recommended synthetic strategies for (E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde under acidic or reflux conditions. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or methanol) to enhance yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the E-isomer, confirmed by NOESY NMR to validate stereochemistry .

Q. How is the structural characterization of this compound performed experimentally?

A multi-technique approach is employed:

  • FT-IR : Confirms hydrazone bond formation (C=N stretch ~1600 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).
  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and distinguishes E/Z isomers via coupling constants.
  • X-ray diffraction : Single-crystal analysis resolves bond lengths/angles and packing interactions. SHELXL (for refinement) and Olex2 (for visualization) are standard tools .

Q. What solvent systems are optimal for spectroscopic and crystallographic studies?

Polar aprotic solvents (DMSO, DMF) enhance solubility for NMR, while slow evaporation in ethanol/water mixtures yields high-quality crystals for X-ray diffraction. Solvent choice impacts crystal morphology and data resolution; DMSO-d6 is preferred for NMR due to minimal signal interference .

Advanced Research Questions

How do DFT calculations (e.g., B3LYP/6-311G ) reconcile discrepancies between experimental and theoretical vibrational spectra?** Discrepancies often arise from solvent effects or anharmonicity. Hybrid functionals (B3LYP) with dispersion corrections and implicit solvation models (IEFPCM) improve agreement. For example, the C=N stretching frequency in gas-phase DFT may overestimate experimental values by ~20 cm⁻¹ due to hydrogen bonding in solution. NBO analysis further clarifies charge transfer interactions influencing vibrational modes .

Q. What challenges arise in molecular docking studies of this compound with biological targets?

Key issues include:

  • Conformational flexibility : The trimethoxybenzylidene moiety adopts multiple rotamers, requiring ensemble docking or MD simulations.
  • Electrostatic mismatches : Partial charges from DFT (e.g., Mulliken population analysis) must align with force fields (e.g., AMBER).
  • Validation : Cross-referencing docking scores (Glide or AutoDock Vina) with experimental IC50 values ensures reliability .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole ring?

X-ray diffraction unambiguously assigns tautomers by locating hydrogen atoms. For example, the 1H-pyrazole tautomer shows N–H···O hydrogen bonds between the pyrazole NH and carbonyl oxygen. SHELXL refinement with anisotropic displacement parameters (ADPs) quantifies thermal motion, ruling out disorder .

Q. What methodological approaches address low reproducibility in synthetic yields?

  • Reaction monitoring : In situ IR or LC-MS identifies intermediates (e.g., Schiff base formation).
  • Catalyst screening : Lewis acids (ZnCl2) or ionic liquids ([BMIM]BF4) accelerate condensation.
  • Statistical optimization : Response surface methodology (RSM) models variables like temperature, pH, and stoichiometry .

Q. How do electronic properties (HOMO/LUMO gaps) correlate with antioxidant or bioactivity assays?

Smaller HOMO-LUMO gaps (calculated via TD-DFT) often correlate with higher radical scavenging activity (e.g., DPPH assay). Electron-withdrawing groups (e.g., cyclopropyl) stabilize the LUMO, enhancing electron-accepting capacity. Comparative studies with analogs (e.g., dichloro vs. trimethoxy derivatives) validate structure-activity relationships .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

Discrepancies may stem from differing DSC protocols (heating rates, atmosphere). Replicate studies under inert conditions (N2 flow) with controlled heating (2°C/min) identify decomposition pathways (e.g., methoxy group loss at ~220°C). TGA-MS links mass loss events to specific fragments (e.g., m/z 154 for cyclopropylpyrazole) .

Q. Why do NMR spectra occasionally show unexpected splitting patterns?

Dynamic effects (e.g., hindered rotation of the benzylidene group) or paramagnetic impurities cause splitting. Variable-temperature NMR (VT-NMR) in DMSO-d6 at 25–80°C can distinguish between conformational exchange and impurity effects. Deuterated solvents with low viscosity (e.g., CDCl3) reduce line broadening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.